(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2061996-57-2
VCID: VC6087549
InChI: InChI=1S/C11H17NO2.ClH/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m0./s1
SMILES: CCC(C1=CC(=CC(=C1)OC)OC)N.Cl
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride

CAS No.: 2061996-57-2

Cat. No.: VC6087549

Molecular Formula: C11H18ClNO2

Molecular Weight: 231.72

* For research use only. Not for human or veterinary use.

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride - 2061996-57-2

Specification

CAS No. 2061996-57-2
Molecular Formula C11H18ClNO2
Molecular Weight 231.72
IUPAC Name (1S)-1-(3,5-dimethoxyphenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H17NO2.ClH/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m0./s1
Standard InChI Key CVWSVJFSUQWPMZ-MERQFXBCSA-N
SMILES CCC(C1=CC(=CC(=C1)OC)OC)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a propan-1-amine chain where the amine group (-NH2_2) and the 3,5-dimethoxyphenyl moiety are both attached to the first carbon atom. The hydrochloride salt form enhances stability and solubility in polar solvents. Key structural attributes include:

  • Stereochemistry: The (S)-configuration at the chiral center influences molecular interactions, particularly in biological systems .

  • Aromatic substitution: The 3,5-dimethoxy groups on the phenyl ring modulate electronic properties, increasing electron density through resonance effects.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2061996-57-2
IUPAC Name(1S)-1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride
Molecular FormulaC11H17NO2HCl\text{C}_{11}\text{H}_{17}\text{NO}_2 \cdot \text{HCl}
Molecular Weight231.72 g/mol
SMILESCCC(C1=CC(=CC(=C1)OC)OC)N.Cl
InChIKeyCVWSVJFSUQWPMZ-MERQFXBCSA-N

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via asymmetric synthesis to preserve the (S)-configuration. A plausible pathway involves:

  • Friedel-Crafts Acylation: Reacting 3,5-dimethoxybenzene with propionyl chloride to form 3,5-dimethoxypropiophenone.

  • Reductive Amination: Converting the ketone to the amine using a chiral catalyst (e.g., Ru-BINAP) to enforce stereoselectivity .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Synthetic Parameters

StepReagents/ConditionsYield
Friedel-CraftsAlCl3_3, 0–5°C, 12h68–72%
Reductive AminationNaBH4_4, Ru-BINAP, MeOH55–60%
Salt FormationHCl (g), Et2_2O, 0°C>95%

Industrial Production

American Elements produces the compound in bulk quantities (up to 1 ton) with purity grades ranging from 99% to 99.999% . Custom synthesis services allow modifications to particle size, crystallinity, and packaging (e.g., argon-filled containers for hygroscopic batches) .

Physicochemical Properties

Stability and Solubility

  • Storage: Recommended at 2–8°C under inert gas to prevent degradation .

  • Solubility: Highly soluble in water (>50 mg/mL) and polar organic solvents (e.g., methanol, DMSO) .

  • Thermal Stability: Decomposes above 200°C without a distinct melting point .

Reactivity

  • Nucleophilic Sites: The primary amine participates in Schiff base formation and acylation reactions.

  • Electrophilic Aromatic Substitution: The 4-position of the phenyl ring is activated for nitration or sulfonation.

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